4,6-Diaminopyrimidine-5-carbaldehyde CAS number and properties
4,6-Diaminopyrimidine-5-carbaldehyde CAS number and properties
An In-Depth Technical Guide to 4,6-Diaminopyrimidine-5-carbaldehyde
Executive Summary: This document provides a comprehensive technical overview of 4,6-Diaminopyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized diaminopyrimidine, it serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide details its physicochemical properties, outlines logical synthetic pathways based on established chemical principles, explores its reactivity, discusses its applications in drug discovery, and provides essential safety and handling protocols.
Compound Identification and Physicochemical Properties
4,6-Diaminopyrimidine-5-carbaldehyde is a stable, solid organic compound featuring a pyrimidine core substituted with two amino groups and one aldehyde group. These functional groups provide multiple reaction sites, making it a valuable intermediate in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 109831-68-7 | [1] |
| Synonyms | 4,6-diamino-5-pyrimidinecarbaldehyde | [1] |
| Molecular Formula | C₅H₆N₄O | [1] |
| Molecular Weight | 138.13 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place |
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthetic procedures for 4,6-Diaminopyrimidine-5-carbaldehyde are not extensively detailed in public literature, a logical and industrially relevant pathway can be constructed from its key precursors. The most common route involves the synthesis of a dichlorinated intermediate, followed by nucleophilic substitution.
Precursor Synthesis: 4,6-Dichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
The synthesis of the critical precursor, 4,6-dichloropyrimidine-5-carbaldehyde, is reliably achieved through the Vilsmeier-Haack reaction.[2] This reaction effectively formylates and chlorinates a dihydroxypyrimidine starting material in a one-pot process.[2] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the key reactant.[2]
Causality: The Vilsmeier-Haack reaction is the method of choice because it provides both the aldehyde functional group (formylation) and converts the hydroxyl groups of the pyrimidine ring into more reactive chloro groups in a single, efficient transformation. The electron-rich dihydroxypyrimidine is readily attacked by the electrophilic Vilsmeier reagent.
Experimental Protocol: Large-Scale Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde [2]
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Reagent Preparation: A mixture of N,N-dimethylformamide (DMF, 64 mL) and phosphorus oxychloride (POCl₃, 200 mL) is stirred for 1 hour at 0°C to form the Vilsmeier reagent.
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Addition of Starting Material: 4,6-Dihydroxypyrimidine (50.0 g, 446 mmol) is added to the reagent mixture. Stirring continues for 30 minutes at room temperature.
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Reaction: The heterogeneous mixture is heated to reflux and maintained for 3 hours.
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Workup and Extraction: After the reaction, volatile components are removed by distillation under reduced pressure. The residue is carefully poured into ice water. The aqueous phase is then extracted six times with diethyl ether.
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Purification: The combined organic extracts are washed with aqueous sodium bicarbonate (NaHCO₃) and water, then dried over anhydrous sodium sulfate (Na₂SO₄).
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Crystallization: The dried solution is concentrated, and the final product is crystallized from an ethyl acetate-petroleum ether mixture to yield 4,6-dichloro-5-pyrimidinecarboxaldehyde.[2]
Caption: Synthesis pathway from dihydroxypyrimidine to the target compound.
Final Step: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4,6-dichloropyrimidine-5-carbaldehyde to the final product is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Insight: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing aldehyde group. This electronic nature makes the carbon atoms bearing the chloro groups highly electrophilic and susceptible to attack by nucleophiles like ammonia or other amines, leading to the displacement of the chloride leaving groups. This reaction is a cornerstone of pyrimidine chemistry for installing amino functionalities.[3]
Chemical Reactivity and Synthetic Potential
The reactivity of 4,6-Diaminopyrimidine-5-carbaldehyde is governed by its three functional groups, offering diverse opportunities for derivatization.
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Aldehyde Group: As a primary reaction center, the aldehyde can undergo various condensation reactions. For instance, Claisen-Schmidt condensation with ketones can form chalcone-like structures, which are valuable pharmacophores.[3] It is also a substrate for reductive amination to introduce substituted aminomethyl groups and can be oxidized to a carboxylic acid or reduced to an alcohol.
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Amino Groups: The two primary amino groups behave as typical aromatic amines. They can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems, such as purines or pteridines.
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Pyrimidine Ring: The ring itself can participate in reactions, although it is less reactive than the functional groups. The electron-rich amino groups partially offset the electron-deficient nature of the pyrimidine core.
Caption: Key reaction pathways for 4,6-Diaminopyrimidine-5-carbaldehyde.
Applications in Research and Drug Development
While specific applications for 4,6-Diaminopyrimidine-5-carbaldehyde are emerging, the broader class of diaminopyrimidines and functionalized pyrimidines are central to pharmaceutical development. They are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets.
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Pharmaceutical Intermediates: The compound is a key intermediate for synthesizing more complex molecules, particularly in the development of antiviral and anticancer agents.[4][5] The pyrimidine core is a fundamental component of DNA and RNA, making its analogues effective at disrupting pathological cellular processes.
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Kinase Inhibitors: The diaminopyrimidine scaffold is a well-established core for designing kinase inhibitors, a major class of cancer therapeutics. The amino groups can form critical hydrogen bonds within the ATP-binding pocket of kinases.
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Agrochemicals: Related pyrimidine structures are used in formulating herbicides and fungicides, contributing to crop protection and agricultural productivity.[4][5]
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Biochemical Research: The compound can be used as a starting material to synthesize probes and inhibitors for studying enzyme function and metabolic pathways.[4]
Safety, Handling, and Storage
Proper handling of 4,6-Diaminopyrimidine-5-carbaldehyde is essential to ensure laboratory safety. The compound is classified as harmful.
| Hazard Information | Details | Source |
| Signal Word | Warning | |
| Pictograms | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P501 |
Handling Protocols
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6] A NIOSH/MSHA-approved respirator is recommended if dust formation is likely.[6]
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Ventilation: Handle only in a well-ventilated area or within a chemical fume hood.[6][7]
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Hygiene: Wash hands thoroughly after handling. Change any contaminated clothing immediately.[7] Avoid contact with skin, eyes, and clothing.[7]
Emergency Procedures
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Inhalation: Move the victim to fresh air. If breathing is difficult, seek medical attention.
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Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
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Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.
Storage
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Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
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Recommendations: For long-term stability, keep in a dark place under an inert atmosphere at 2-8°C.
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Incompatibilities: Keep away from strong oxidizing agents and acids.[6][7]
References
- 4,6-Diaminopyrimidine-5-carbaldehyde | 109831-68-7. Sigma-Aldrich.
- 4,6-Diaminopyrimidine-5-carbaldehyde | 109831-68-7. Sigma-Aldrich.
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- SAFETY D
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- 2,4-Diaminopyrimidine-5-carbaldehyde. Chem-Impex.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- 4,6-Dichloropyrimidine-5-carboxaldehyde 96 5305-40-8. Sigma-Aldrich.
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chem-Impex.
- A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). Benchchem.
- (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- 4,6-Diaminopyrimidine-5-carbaldehyde | 109831-68-7. Sigma-Aldrich.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
